molecular formula C18H27NO2 B14393643 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine CAS No. 90040-54-3

3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine

Cat. No.: B14393643
CAS No.: 90040-54-3
M. Wt: 289.4 g/mol
InChI Key: IVEPRPVCYACBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine typically involves the reaction of cyclohexylamine, ethyl chloroacetate, and benzaldehyde. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxazolidinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-5-phenyl-1,3-oxazolidin-2-one: Similar in structure but lacks the ethoxymethyl group.

    3-Cyclohexyl-5-(4-tert-butoxybenzyl)-imidazolidine-2,4-dione: Contains an imidazolidine ring instead of an oxazolidine ring.

    3-Cyclohexyl-5,6-trimethyleneuracil: A uracil derivative with a cyclohexyl group.

Uniqueness

The presence of the ethoxymethyl group in 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

90040-54-3

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

3-cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine

InChI

InChI=1S/C18H27NO2/c1-2-20-14-17-13-19(16-11-7-4-8-12-16)18(21-17)15-9-5-3-6-10-15/h3,5-6,9-10,16-18H,2,4,7-8,11-14H2,1H3

InChI Key

IVEPRPVCYACBBG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CN(C(O1)C2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.